molecular formula C106H165N29O34 B3259702 H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH CAS No. 322644-72-4

H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH

Cat. No.: B3259702
CAS No.: 322644-72-4
M. Wt: 2389.6 g/mol
InChI Key: KXRFGSHRPSRNFQ-SFSOQYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This 20-residue peptide features a high density of glutamine (Gln) and glutamic acid (Glu) residues, constituting 40% of its sequence. Key structural motifs include:

  • N-terminal leucine (Leu): Often associated with hydrophobic interactions.
  • C-terminal His-Val-Leu-Leu-His-Arg-Pro: Contains histidine (His) and arginine (Arg), suggesting possible involvement in pH-dependent interactions or receptor binding.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H165N29O34/c1-13-55(12)86(103(166)124-67(28-35-84(148)149)94(157)129-74(44-58-47-114-49-117-58)101(164)133-85(54(10)11)102(165)132-71(41-53(8)9)97(160)127-70(40-52(6)7)96(159)130-73(43-57-46-113-48-116-57)98(161)125-68(16-14-36-115-106(111)112)104(167)135-37-15-17-76(135)105(168)169)134-100(163)72(42-56-18-20-59(136)21-19-56)128-99(162)75(45-79(110)139)131-93(156)66(27-34-83(146)147)123-95(158)69(39-51(4)5)126-92(155)65(26-33-82(144)145)122-91(154)64(25-32-81(142)143)121-89(152)62(23-30-78(109)138)119-90(153)63(24-31-80(140)141)120-88(151)61(22-29-77(108)137)118-87(150)60(107)38-50(2)3/h18-21,46-55,60-76,85-86,136H,13-17,22-45,107H2,1-12H3,(H2,108,137)(H2,109,138)(H2,110,139)(H,113,116)(H,114,117)(H,118,150)(H,119,153)(H,120,151)(H,121,152)(H,122,154)(H,123,158)(H,124,166)(H,125,161)(H,126,155)(H,127,160)(H,128,162)(H,129,157)(H,130,159)(H,131,156)(H,132,165)(H,133,164)(H,134,163)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,168,169)(H4,111,112,115)/t55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,85-,86-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRFGSHRPSRNFQ-SFSOQYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H165N29O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features
Compound Name/Sequence Length Key Residues/Motifs Molecular Weight Source/Evidence
H-Leu-Gln-Glu-Gln-Glu-Glu-Leu-Glu-Asn-Tyr-Ile-Glu-His-Val-Leu-Leu-His-Arg-Pro-OH 20 Gln/Glu (8), His (3), Leu (4), Arg (1) ~2,500 Da* Target Compound
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) 14 Leu (2), Arg (1), Tyr (1), Glu (1) ~1,700 Da Thrombin agonist
ERC-55 (HDEL motif: His-Asp-Glu-Leu) 55 kDa EF-hand Ca²⁺-binding, HDEL motif 55,000 Da ER calcium-binding protein
H-Glu-Glu-Leu-OH 3 Glu (2), Leu (1) 389.4 Da Tripeptide
Dogfish ACTH (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys-Val-Tyr-Pro-Asn-Ser-Phe-Glu-Asp-Glu-Ser-Val-Glu-Asn-Met-Gly-Pro-Glu-Leu) 39 Glu (6), His (1), Arg (5), Leu (1) ~4,500 Da Hormonal peptide

*Estimated based on average amino acid mass.

Key Observations:
  • Gln/Glu-rich regions : The target compound shares a high Glu/Gln content with dogfish ACTH, which is critical for hormonal activity and receptor interactions .
  • Histidine clusters : The His residues in the target and ERC-55 (HDEL motif) suggest pH-sensitive binding or intracellular retention mechanisms .
  • Leucine repeats : Both the target and SFLL peptide contain multiple Leu residues, which may stabilize hydrophobic interactions in receptor binding .

Functional Comparisons

Table 2: Functional Attributes
Compound Primary Function Mechanism/Pathway Key Evidence
Target peptide Hypothesized signaling/trafficking Potential phospholipid metabolism, Ca²⁺ signaling (inferred) N/A
SFLL peptide Thrombin receptor agonist Stimulates inositol phosphate release, cytosolic Ca²⁺ elevation
ERC-55 ER calcium retention HDEL motif binds ER receptors, regulates Ca²⁺ homeostasis
H-Glu-Glu-Leu-OH Unknown (structural studies) Charge-driven interactions
Dogfish ACTH Corticosteroidogenesis Binds melanocortin receptors, stimulates steroid production
Key Observations:
  • Receptor activation: SFLL and dogfish ACTH demonstrate receptor-mediated signaling (thrombin and melanocortin receptors, respectively). The target peptide’s His/Arg-rich C-terminus may similarly engage G-protein-coupled receptors (GPCRs).
  • Calcium signaling : Both SFLL and ERC-55 influence Ca²⁺ dynamics, suggesting the target peptide’s Glu-rich regions could modulate Ca²⁺-dependent pathways .
  • Intracellular trafficking : ERC-55’s HDEL motif ensures ER retention, while the target peptide lacks this motif but shares His residues, which may mediate alternative localization signals.

Divergences and Unique Features

  • Length and complexity : The target peptide is longer than SFLL and H-Glu-Glu-Leu-OH, enabling more complex tertiary interactions.
  • Functional ambiguity : Unlike ERC-55 or ACTH, the target’s precise biological role remains uncharacterized in the provided evidence.
  • Charge distribution : The Glu/Gln-rich core distinguishes it from SFLL (neutral/charged mix) and ERC-55 (Ca²⁺-binding EF-hands).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.